molecular formula C7H15NO2 B132715 Ethyl 2-(ethylamino)propanoate CAS No. 149912-14-1

Ethyl 2-(ethylamino)propanoate

Cat. No.: B132715
CAS No.: 149912-14-1
M. Wt: 145.2 g/mol
InChI Key: VKPHXAZSBHQZRC-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is synthesized from ethylamine and propanoic acid, forming an ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(ethylamino)propanoate can be synthesized through the esterification of ethylamine with propanoic acid. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the raw materials. The process may also include steps for purification, such as distillation or recrystallization, to obtain the desired product with high purity.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of ethylamine and propanoic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Ethylamine and propanoic acid.

    Oxidation: Carboxylic acids and other oxidation products.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(ethylamino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(ethylamino)propanoate involves its interaction with various molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing ethylamine and propanoic acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with similar properties but different applications.

    Methyl propanoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl propanoate: Lacks the amino group present in ethyl 2-(ethylamino)propanoate.

Uniqueness: this compound is unique due to the presence of both an ester and an amino group, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler esters like ethyl acetate or methyl propanoate.

Properties

IUPAC Name

ethyl 2-(ethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-8-6(3)7(9)10-5-2/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPHXAZSBHQZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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